molecular formula C13H16F3NO2S B2750697 N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396765-99-3

N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2750697
CAS No.: 1396765-99-3
M. Wt: 307.33
InChI Key: ZNUYNQTYEXRVNG-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide derivative characterized by a tetrahydro-2H-pyran-4-yl group, a 2,2,2-trifluoroethyl moiety, and a thiophen-2-yl substituent. This compound belongs to a class of molecules where the acetamide backbone is functionalized with heterocyclic and fluorinated groups, which are often explored for their enhanced metabolic stability, solubility, and target-binding properties in medicinal chemistry .

The synthesis of such compounds typically involves alkylation or condensation reactions. For example, similar N-substituted tetrahydro-2H-pyran-4-amines are synthesized via multi-step protocols involving ketone reductions, amide couplings, and catalytic hydrogenation (as seen in ) . The thiophene moiety, a sulfur-containing heterocycle, may contribute to π-stacking interactions in biological targets, while the trifluoroethyl group enhances lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

N-(oxan-4-yl)-2-thiophen-2-yl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S/c14-13(15,16)9-17(10-3-5-19-6-4-10)12(18)8-11-2-1-7-20-11/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYNQTYEXRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydro-2H-pyran ring
  • Thiophen-2-yl group
  • Trifluoroethyl substituent

These functional groups are believed to contribute to its unique biological properties.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The trifluoroethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Preliminary studies suggest that it may modulate neurotransmitter activity or exhibit enzyme inhibition properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For example:

  • Case Study 1 : A derivative demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Thiophene derivatives have been noted for their broad-spectrum antibacterial and antifungal activities:

  • Case Study 2 : Related thiophene compounds showed significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that the thiophenic structure contributes to this activity .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties:

  • Case Study 3 : Research on similar acetamides indicated potential as anxiolytics or antidepressants through modulation of neurotransmitter systems .

Data Table: Biological Activities Summary

Activity TypeReference Case StudiesObserved Effects
Anticancer Cytotoxicity against MCF-7 and Bel-7402 cells
Antimicrobial Inhibition of Mycobacterium tuberculosis
Neuropharmacological Potential anxiolytic effects

Comparison with Similar Compounds

2-(Naphthalen-1-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

  • Key Difference : Replaces the thiophen-2-yl group with a naphthalen-1-yl moiety.
  • The planar aromatic system may improve stacking interactions with hydrophobic protein pockets compared to the smaller thiophene ring .

2-(3-Pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide

  • Key Difference : Indazole core instead of acetamide; pyridinyl and trifluoroethyl groups.
  • The pyridinyl group introduces hydrogen-bonding capability, which may improve target affinity .

CPI-1205 (EZH2 Inhibitor)

  • Key Difference : Contains a pyrrolo[3,2-c]pyridin-3-yl group and a trifluoroethyl-substituted pyridine.
  • Impact :
    • Demonstrated potent inhibition of EZH2 (IC₅₀ < 100 nM) in myelodysplastic syndromes.
    • The trifluoroethyl group likely contributes to metabolic stability and binding affinity in epigenetic targets .

Pharmacological and Physicochemical Properties

Property Target Compound 2-(Naphthalen-1-yl) Analogue CPI-1205
Molecular Weight ~335 g/mol (estimated) ~369 g/mol 523.5 g/mol
LogP ~2.5 (predicted) ~3.8 (higher lipophilicity) 3.1
Key Pharmacophore Thiophene (π-stacking) Naphthalene (hydrophobic) Pyrrolopyridine (H-bonding)
Biological Activity Not reported (inferred epigenetic) Not reported EZH2 inhibition (IC₅₀ < 100 nM)

Substituent-Driven Trends

  • Trifluoroethyl Group : Common in analogues (e.g., ), this group enhances metabolic stability by resisting cytochrome P450 oxidation .
  • Heterocyclic Moieties : Thiophene (target compound) vs. pyridine () vs. indazole () alters electronic properties and target selectivity.
  • Tetrahydro-2H-pyran-4-yl Group : Improves solubility relative to purely aromatic systems, as seen in and .

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